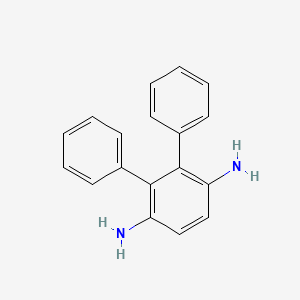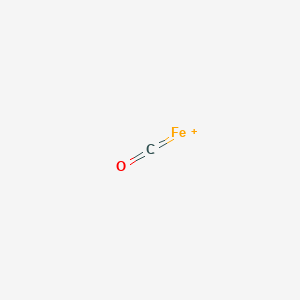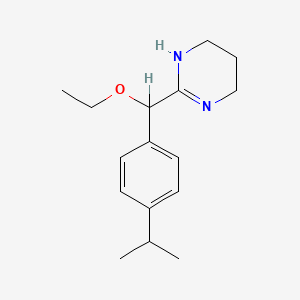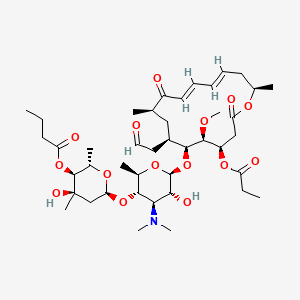
Midecamycin A4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Midecamycin A4 is a naturally occurring 16-membered macrolide antibiotic. It is synthesized from the bacterium Streptomyces mycarofaciens. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. It is used to treat various infections, including those in the respiratory tract, skin, and soft tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Midecamycin A4 is typically produced through fermentation using Streptomyces mycarofaciens. The fermentation broth is filtered using a ceramic-film filter, followed by extraction and phase inversion. The phase inversion liquid is then crystallized, and the crystals are dried to obtain high-purity midecamycin .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation, followed by a series of purification steps to ensure high purity. The process includes the use of zinc sulfate and potassium ferrocyanide for filtration, extraction, and crystallization under basic conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Midecamycin A4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are often studied for their enhanced activity and reduced side effects .
Applications De Recherche Scientifique
Midecamycin A4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is used to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is used in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: This compound is used in the pharmaceutical industry for the development of new antibiotics and antibacterial agents
Mécanisme D'action
Midecamycin A4 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis. This inhibition leads to the cessation of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Midecamycin A4 is part of the macrolide class of antibiotics, which includes other compounds such as erythromycin, oleandomycin, spiramycin, and josamycin. Compared to these compounds, this compound has a unique acetoxy group substitution on the 16-membered ring, which contributes to its distinct antibacterial properties .
List of Similar Compounds
- Erythromycin
- Oleandomycin
- Spiramycin
- Josamycin
- Rokitamycin
- Miocamycin
This compound stands out due to its specific structural modifications, which enhance its activity against certain bacterial strains and reduce its side effects .
Propriétés
Numéro CAS |
36083-82-6 |
|---|---|
Formule moléculaire |
C42H67NO15 |
Poids moléculaire |
826.0 g/mol |
Nom IUPAC |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
InChI |
InChI=1S/C42H67NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-28,30,34-41,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
Clé InChI |
NLUFZUPOQMATMY-VPLIJDJMSA-N |
SMILES isomérique |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H](C(=O)/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)C)CC=O)C)C |
SMILES canonique |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)C)CC=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



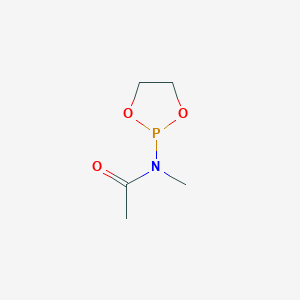
![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)


![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
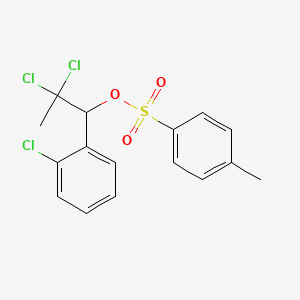
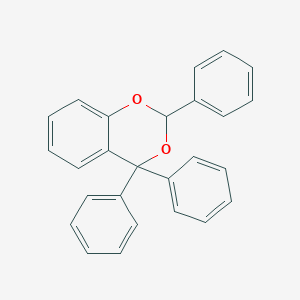
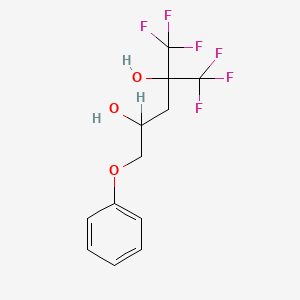
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

